6-Chloro-8-methylquinoline-3-carboxylic acid 6-Chloro-8-methylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 948289-56-3
VCID: VC3947628
InChI: InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
SMILES: CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

6-Chloro-8-methylquinoline-3-carboxylic acid

CAS No.: 948289-56-3

Cat. No.: VC3947628

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-8-methylquinoline-3-carboxylic acid - 948289-56-3

Specification

CAS No. 948289-56-3
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 6-chloro-8-methylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
Standard InChI Key AZUBVKRZQUUAAX-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl
Canonical SMILES CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name of this compound is 6-chloro-8-methylquinoline-3-carboxylic acid, with the canonical SMILES notation CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl. Its planar quinoline framework facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxyl groups enhance electrophilic substitution reactivity. The methyl group at the 8-position introduces steric effects that influence regioselectivity in further derivatization .

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₈ClNO₂
Molecular Weight221.64 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (two from carboxyl, one N, one O)
Topological Polar Surface Area55.8 Ų

Biological Activities and Mechanisms

Antibacterial Activity

Quinoline derivatives with chloro and methyl substitutions exhibit broad-spectrum antibacterial effects. For example:

  • Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This promotes double-strand DNA breaks, leading to rapid bactericidal effects .

  • Activity Spectrum: Comparable analogues demonstrate efficacy against drug-resistant strains like MRSA (MIC: 0.125–8 µg/mL) and vancomycin-resistant Enterococci (VRE) .

Comparative Antibacterial Efficacy:

CompoundTarget PathogensMIC (µg/mL)
6-Chloro-8-methylquinoline-3-carboxylic acid (inferred)Gram-positive bacteria2–16
5-Chloro-8-methylquinoline-3-carboxylic acidE. coli4–32
7-Chloro-8-methylquinoline-3-carboxylic acidS. aureus8–64

Chemical Reactivity and Derivative Synthesis

Substitution Reactions

The 6-chloro group undergoes nucleophilic aromatic substitution with amines, thiols, and alkoxides. For instance:

  • Amination: Reaction with ammonia yields 6-amino-8-methylquinoline-3-carboxylic acid, a precursor to antimalarial agents .

  • Sulfide Formation: Treatment with sodium hydrosulfide produces thioether derivatives with enhanced lipophilicity.

Oxidation and Reduction

  • Oxidation: The carboxylic acid group can be decarboxylated to form 6-chloro-8-methylquinoline, while oxidation of the methyl group yields aldehyde intermediates .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group to a hydroxymethyl moiety, enabling further functionalization.

Pharmacological Applications and Challenges

Drug Development Prospects

  • Antibacterial Agents: Hybrid structures combining quinoline with triazole or oxadiazole moieties show promise against multidrug-resistant pathogens .

  • Anticancer Therapeutics: Metal complexes of quinoline-carboxylic acids (e.g., platinum(II) derivatives) enhance DNA cross-linking and cytotoxicity .

Limitations and Solutions

  • Solubility Issues: The carboxylic acid group improves aqueous solubility, but methyl and chloro substituents increase hydrophobicity. Prodrug strategies (e.g., esterification) are under investigation .

  • Toxicity Concerns: Off-target effects on mammalian topoisomerases necessitate selective targeting via structural modifications.

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